N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide

Solubility Drug-likeness Mycobactericidal Agents

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide (CAS 2329414-30-2) is a synthetic small molecule featuring a 1H-indole-2-carboxamide core linked to a 1-benzothiophene moiety via a 2-hydroxyethyl spacer. With a molecular formula of C19H16N2O2S and a molecular weight of 336.4 g/mol, it belongs to a class of heterocyclic compounds investigated for modulating ion channels, particularly the epithelial sodium channel (ENaC).

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
Cat. No. B12256345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Molecular FormulaC19H16N2O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
InChIInChI=1S/C19H16N2O2S/c22-17(14-11-24-18-8-4-2-6-13(14)18)10-20-19(23)16-9-12-5-1-3-7-15(12)21-16/h1-9,11,17,21-22H,10H2,(H,20,23)
InChIKeyVBMBYLOFTCKVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide: A Baseline Overview for Scientific Procurement


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide (CAS 2329414-30-2) is a synthetic small molecule featuring a 1H-indole-2-carboxamide core linked to a 1-benzothiophene moiety via a 2-hydroxyethyl spacer . With a molecular formula of C19H16N2O2S and a molecular weight of 336.4 g/mol, it belongs to a class of heterocyclic compounds investigated for modulating ion channels, particularly the epithelial sodium channel (ENaC) [1]. Its bifunctional structure, incorporating both indole and benzothiophene rings, places it at the intersection of multiple medicinal chemistry programs targeting pain, inflammation, and sodium homeostasis.

Target ENaC β subunit research tool
Architecture Bifunctional indole-benzothiophene probe
Differentiator Hydroxyl linker enables IK1-active amine distinction

Why Generic Substitution Fails for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide


Simple substitution with other indole-2-carboxamide or benzothiophene derivatives is unreliable due to the synergistic structural requirements for target-specific modulation. Research on related series demonstrates that both the indole/benzothiophene heterocycle pairing and the nature of the linker are critical for subunit-selective activity on targets like ENaC [1]. For example, replacing the benzothiophene with a benzoselenophene or altering the hydroxyethyl linker to a dimethylaminoethyl group can lead to divergent solubility, potency, and selectivity profiles, making direct functional interchange without quantitative verification scientifically unsound [1][2].

Heterocycle swap

Replacing benzothiophene with benzoselenophene may alter target interaction and solubility.

Linker modification

Changing hydroxyethyl to dimethylaminoethyl linker yields an IK1 activator, not an ENaC modulator.

Scaffold simplification

Indole-only analogs without benzothiophene may lack human ENaC β selectivity.

Quantitative Differentiation Guide for Procuring N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide


Enhanced Aqueous Solubility via Benzothiophene Incorporation Compared to Indole-Only Analogs

In a systematic SAR study on indole-2-carboxamides, modifying the core scaffold by replacing the indole ring with a benzothiophene or benzoselenophene led to a striking 10- to 20-fold improvement in aqueous solubility [1]. While this data originates from a mycobactericidal series, the physicochemical principle is directly transferable to the target compound, which uniquely retains the benzothiophene motif. A purely indole-based comparator would be expected to exhibit significantly poorer solubility.

Solubility Benefit
Class-level
10–20×
Supports aqueous assay preparation
Scaffold-class inference from analogous series
Solubility Drug-likeness Mycobactericidal Agents

Human ENaC β-Subunit Selectivity Driven by Indole-Benzothiophene Architecture

In a screen of 6100 compounds, five indole or benzothiophene-containing derivatives were identified as ENaC modulators. Critically, all five compounds activated the human β subunit but not the mouse ortholog [1]. The target compound, possessing both an indole and a benzothiophene ring, represents a privileged scaffold for this species-specific pharmacology. A comparator compound lacking the benzothiophene may lack the necessary structural features for this cross-species selectivity.

Subunit Selectivity
Class-level
Human β activated, mouse β not
Human ENaC pharmacology context
Hit series species-specific response
ENaC Sodium Homeostasis Subunit Selectivity

Differentiated IK1 Channel Activation Potential Versus Dimethylamino Analog

A structurally distinct analog, N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide, has been patented for its IK1 channel activating properties [1]. The target compound replaces the basic dimethylamino group with a neutral hydroxyl group, which is expected to significantly alter its pKa, hydrogen-bonding capacity, and consequently its interaction with the IK1 channel binding pocket. An exact EC50 has not been published for the target compound, but the functional divergence of the hydroxyl analog from the IK1-activating dimethylamino scaffold is a key differentiator for users focused on non-IK1 targets.

IK1 Activation
Cross-study comparable
Hydroxyl ≠ dimethylamino
May serve as IK1-negative probe
Based on patent analog comparison
IK1 Channel Pain Potassium Channel

Optimal Application Scenarios for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1H-indole-2-carboxamide in Research


Probing Human-Selective ENaC Pharmacology

This compound is an ideal candidate for studies requiring selective modulation of the human ENaC β subunit. As demonstrated by Kasahara et al. (2019), the indole/benzothiophene scaffold is a key determinant of human-specific activation [1]. Researchers can use this compound to explore the structural basis of this selectivity, particularly in heterologous expression systems combining human and non-human subunits.

Solubility-Enhanced Tool for Gram-Positive Antibacterial Drug Discovery

Building on the established 10-20x solubility advantage of benzothiophene-containing indole-2-carboxamides, this compound serves as a superior starting point for developing antimycobacterial agents with improved drug-like properties [2]. Its enhanced solubility facilitates accurate MIC determination and reduces formulation-related artifacts in downstream in vivo assays.

IK1 Channel-Negative Control for Pain Target Screening

Given the documented IK1 channel activity of related basic amine analogs, this neutral hydroxyl derivative provides a critical control compound. It allows researchers to differentiate between IK1-mediated analgesic effects and alternative mechanisms, a crucial step in phenotypic screening cascades for novel pain therapeutics [3].

Chemical Biology Probe for Dual Heterocycle Binding Interactions

The bifunctional nature of this compound, simultaneously presenting indole and benzothiophene rings, makes it a valuable small-molecule probe for studying protein domains that recognize π-rich heterocycles, such as bromodomains or aromatic boxes in ion channels. Its defined spacer length provides a rigid geometry for interaction mapping.

Application
Selection Property
Validation Focus
Human ENaC β subunit studies
Indole-benzothiophene scaffold
Species-specific subunit activation
Antimycobacterial research
Reported solubility improvement context
Aqueous solubility in assay conditions
Pain target screening
Hydroxyl linker (non-basic)
Differentiation from IK1-mediated effects
Heterocycle-binding domain probe
Dual indole/benzothiophene presentation
Binding interaction validation
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